What are the chemical and physical properties of 3-methyl-oxazolidine?
What are the chemical and physical properties of 3-methyl-oxazolidine?
An In-Depth Technical Guide to 3-Methyl-Oxazolidine for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 3-methyl-oxazolidine (CAS No. 27970-32-7). Synthesized from the foundational principles of heterocyclic chemistry, this compound serves as a versatile intermediate and building block in various scientific domains. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to support its practical application. We will delve into its structural characteristics, spectroscopic data, reaction mechanisms, and safety considerations, grounding all claims in authoritative references.
Introduction and Core Concepts
3-Methyl-oxazolidine, also known as N-methyl-1,3-oxazolidine, is a five-membered saturated heterocycle containing both nitrogen and oxygen atoms. It belongs to the broader class of oxazolidines, which are formally derived from the condensation of a β-amino alcohol with an aldehyde or ketone.[1][2] In the case of 3-methyl-oxazolidine, the parent precursors are N-methylethanolamine and formaldehyde.
The presence of both a Lewis basic nitrogen and an oxygen atom within the ring imparts a unique reactivity profile, making it a valuable synthon in organic chemistry. Its primary utility stems from its role as a stable, yet reactive, masked formaldehyde and a building block for more complex molecular architectures.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory or industrial setting. The key properties of 3-methyl-oxazolidine are summarized below.
Table 1: Physical and Chemical Properties of 3-Methyl-Oxazolidine
| Property | Value | Source(s) |
| CAS Number | 27970-32-7 | [3] |
| Molecular Formula | C₄H₉NO | [3] |
| Molecular Weight | 87.12 g/mol | [3] |
| IUPAC Name | 3-methyl-1,3-oxazolidine | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 86 °C | [4] |
| Density | 0.959 g/cm³ | [4] |
| Flash Point | 16 °C (Closed Cup) | [4] |
| Vapor Pressure | 67.5 mmHg at 25 °C | |
| pKa (Predicted) | 7.45 ± 0.20 | [4] |
| Solubility | Soluble in polar solvents (water, alcohols) | [1] |
Note on Boiling Point: There are conflicting reports in the literature regarding the boiling point, with some sources citing approximately 150 °C.[1] However, the more frequently cited value in chemical supplier databases is 86 °C, which should be used as the primary reference point, albeit with the caution that the pressure is often not specified.
Spectroscopic Data for Structural Elucidation
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¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a singlet for the N-methyl protons, and two triplets for the two sets of methylene protons (-N-CH₂- and -O-CH₂-). A singlet is also expected for the methylene protons at the 2-position (-N-CH₂-O-).
-
¹³C NMR: The carbon NMR spectrum should exhibit four signals corresponding to the N-methyl carbon, and the three methylene carbons of the heterocyclic ring.[3]
-
Mass Spectrometry (MS): The electron ionization mass spectrum will show the molecular ion peak (M⁺) at m/z = 87. Key fragmentation patterns in amines and ethers involve alpha-cleavage. For 3-methyl-oxazolidine, the most prominent fragment is expected at m/z = 42, resulting from the loss of the CH₂O group and rearrangement. Other significant fragments would include m/z = 57 and m/z = 86.[3][5][6]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations in the 2850-3000 cm⁻¹ region. The prominent C-O and C-N stretching bands are expected in the fingerprint region, typically around 1100-1200 cm⁻¹. The absence of a C=O band (around 1700 cm⁻¹) and an N-H band (around 3300 cm⁻¹) distinguishes it from oxazolidinones and unsubstituted oxazolidines.[7][8][9]
Synthesis and Reaction Mechanisms
Synthesis of 3-Methyl-Oxazolidine
The most common and direct method for synthesizing 3-methyl-oxazolidine is the condensation reaction between N-methylethanolamine and formaldehyde.[10] This reaction is typically performed in a suitable solvent and may require a dehydrating agent to drive the equilibrium towards the product.
Mechanism of Formation
The formation of the oxazolidine ring does not proceed through an enamine intermediate, but rather through a two-step process involving a hemiaminal and a transient iminium ion.[7][11][12]
Caption: Mechanism of 3-methyl-oxazolidine synthesis.
Experimental Protocol: Synthesis of 3-Methyl-Oxazolidine
This protocol is a generalized procedure based on established methods for oxazolidine synthesis.[10][11]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylethanolamine (1.0 eq). Dilute with a suitable solvent such as dichloromethane (DCM) or toluene.
-
Reagent Addition: Add an aqueous solution of formaldehyde (37 wt. %, 1.0-1.1 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Dehydration: Add a dehydrating agent, such as anhydrous magnesium sulfate or sodium sulfate, to the reaction mixture to remove the water formed during the reaction and drive the equilibrium.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC-MS.
-
Workup: Once the reaction is complete, filter off the dehydrating agent. Wash the filtrate with brine to remove any remaining water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 3-methyl-oxazolidine.
Key Reactions and Reactivity
Hydrolysis: Ring-Opening Reaction
3-Methyl-oxazolidine is susceptible to hydrolysis, particularly under acidic conditions, which reverses its formation to yield N-methylethanolamine and formaldehyde.[13] This property is exploited in applications where it serves as a formaldehyde-releasing agent.[1] The mechanism involves protonation of the ring oxygen or nitrogen, followed by nucleophilic attack of water to open the ring. Studies on related N-methyl oxazolidines show they are relatively stable compared to N-phenyl derivatives.[13]
Caption: Acid-catalyzed hydrolysis of 3-methyl-oxazolidine.
Nucleophilicity of the Nitrogen Atom
The nitrogen atom in 3-methyl-oxazolidine is a nucleophile and can react with various electrophiles, such as alkyl halides.[1] This allows for the introduction of substituents at the nitrogen position, although this requires cleavage and reformation of the oxazolidine ring if the N-methyl group is to be replaced.
Applications in Research and Development
Protecting Group Chemistry
The oxazolidine moiety is a well-established protecting group for 1,2-amino alcohols and for aldehydes/ketones.[14] The formation of the 3-methyl-oxazolidine ring masks the aldehyde functionality of formaldehyde and the secondary amine and hydroxyl groups of N-methylethanolamine. The ring is stable under neutral and basic conditions but can be readily cleaved under mild acidic conditions to deprotect the functional groups.[15]
Formaldehyde-Releasing Agent
Due to its susceptibility to hydrolysis, derivatives of 3-methyl-oxazolidine are used in industrial applications as biocides.[1] These compounds act as formaldehyde reservoirs, slowly releasing formaldehyde into an aqueous environment to provide sustained antimicrobial activity while minimizing the hazards associated with handling free formaldehyde.
Role in Asymmetric Synthesis: A Clarification
While the broader class of oxazolidine derivatives, specifically oxazolidinones , are famous as chiral auxiliaries in asymmetric synthesis (e.g., Evans auxiliaries), 3-methyl-oxazolidine itself is not typically used for this purpose.[16] The utility of Evans' auxiliaries stems from the N-acylated oxazolidin-2-one structure, which allows for the formation of a rigid, chelated enolate that directs the stereoselective alkylation at the α-carbon.[17] Simple oxazolidines like 3-methyl-oxazolidine lack the carbonyl group necessary for this mode of action.
Safety, Handling, and Toxicity
3-Methyl-oxazolidine is a hazardous chemical and must be handled with appropriate safety precautions.
-
GHS Hazards: It is classified as a highly flammable liquid and vapor and causes serious eye damage.[3]
-
Toxicity: It is reported to be a poison by ingestion and skin contact and is a severe eye irritant.[4] Upon heating to decomposition, it may emit toxic nitrogen oxides (NOx).[4]
Recommended Handling Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If working outside a fume hood or if aerosolization is possible, use a respirator with an appropriate organic vapor cartridge.
-
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Recommended storage is at 2-8°C, protected from light.[4]
-
Spills and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste in accordance with local regulations.
Conclusion
3-Methyl-oxazolidine is a valuable heterocyclic compound with a well-defined set of chemical and physical properties. Its synthesis from N-methylethanolamine and formaldehyde is straightforward, and its reactivity is dominated by the nucleophilic nitrogen and its susceptibility to acid-catalyzed hydrolysis. While its applications in drug development are more as a structural motif or intermediate rather than a direct chiral auxiliary, its role as a protecting group and a formaldehyde donor is significant. Proper understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for its effective and safe utilization in research and development.
References
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Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3362–3371. Retrieved from [Link]
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Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 214264, Oxazolidine, 3-methyl-. PubChem. Retrieved from [Link]
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Yaya, A. R., Girard, M., Belkhadem, K., Piard, R., Decken, A., Choinière, C., Cloutier, P. L., Lesage, J., & Breau, L. (2022). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega, 7(22), 18688–18701. Retrieved from [Link]
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Wikipedia contributors. (2023). Oxazolidine. Wikipedia. Retrieved from [Link]
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Xalilov, A. R., Zülfüqarlı, R. İ., & Mahmudov, K. T. (2020). Environmentally benign synthesis of new 1,3-oxazolidines and azomethynes on the base of arylaminopropanols. ANAS Transactions, Issue Chemistry, 40(1), 20-25. Retrieved from [Link]
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Palanimurugan, R., & Raghunathan, R. (2015). Diastereoselective alkylation of 4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 43(1), 37-41. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3,3'-methylenebis[5-methyloxazolidine]. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
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Jackson, R. F., & Wythes, M. J. (2003). Potassium trimethylsilanolate induced cleavage of 1,3-oxazolidin-2- and 5-ones, and application to the synthesis of (R)-salmeterol. Organic & Biomolecular Chemistry, 1(7), 1106–1111. Retrieved from [Link]
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Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Yaya, A. R., et al. (2022). Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace. ResearchGate. Retrieved from [Link]
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Al Adhreai, A., et al. (2024). FTIR Spectra for Nitrone(1f) and Isoxazolidine (3f). ResearchGate. Retrieved from [Link]
- Ojima, I. (2000). Preparation of oxazolidine. Google Patents.
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